molecular formula C51H77N11O13 B12406520 H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH

H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH

Cat. No.: B12406520
M. Wt: 1052.2 g/mol
InChI Key: QWJCUHXRTRCBDI-DQTLEANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH is a peptide consisting of a sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Substitution reactions often involve the use of specific enzymes or chemical reagents that target particular amino acid residues.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

Peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH have a wide range of scientific research applications:

    Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in certain chemical reactions.

    Biology: Peptides play crucial roles in cell signaling, enzyme activity, and structural functions. They are often used in studies of protein-protein interactions and cellular processes.

    Medicine: Peptides are explored for their therapeutic potential, including as antimicrobial agents, cancer treatments, and hormone analogs.

    Industry: Peptides are used in the development of biosensors, drug delivery systems, and as additives in cosmetics and food products.

Mechanism of Action

The mechanism of action of peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclo-(Leu-Pro-Ile-Pro): A cyclic tetrapeptide with a similar sequence.

    Cyclo-(Tyr-Pro-Phe-Gly): Another cyclic tetrapeptide with different amino acids.

Uniqueness

H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH is unique due to its specific sequence of amino acids, which determines its structure and biological activity. The presence of multiple proline residues may confer specific structural properties, such as rigidity and resistance to enzymatic degradation.

Properties

Molecular Formula

C51H77N11O13

Molecular Weight

1052.2 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[(2S)-4-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,42-/m0/s1

InChI Key

QWJCUHXRTRCBDI-DQTLEANQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]7CCC(=O)N7

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.